molecular formula C25H29N3O4S2 B11526082 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

Cat. No.: B11526082
M. Wt: 499.6 g/mol
InChI Key: OEVAXQLYFUYSEB-UHFFFAOYSA-N
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Description

1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzothiophene core, followed by the introduction of the cyano group. Subsequent steps include the formation of the carbamoyl and propyl groups, and finally, the attachment of the methylsulfanyl and phenylformamido groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated compounds, while reduction could produce alcohols or amines. Substitution reactions could result in a wide variety of products, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.

    Medicine: This compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects could be mediated through pathways such as signal transduction or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C25H29N3O4S2

Molecular Weight

499.6 g/mol

IUPAC Name

[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C25H29N3O4S2/c1-3-20(23(30)28-24-18(15-26)17-11-7-8-12-21(17)34-24)32-25(31)19(13-14-33-2)27-22(29)16-9-5-4-6-10-16/h4-6,9-10,19-20H,3,7-8,11-14H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

OEVAXQLYFUYSEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)C(CCSC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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